molecular formula C23H32F3N5O4 B12392783 Deunirmatrelvir CAS No. 2861202-79-9

Deunirmatrelvir

Cat. No.: B12392783
CAS No.: 2861202-79-9
M. Wt: 501.5 g/mol
InChI Key: LIENCHBZNNMNKG-USGSOOCSSA-N
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Description

Deunirmatrelvir is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of drug development, to study the pharmacokinetics and metabolic profiles of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deunirmatrelvir is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. The process involves the use of deuterium, which is introduced into the compound through specific chemical reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterium gas and other reagents under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Deunirmatrelvir undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, cyanide ions.

    Electrophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Deunirmatrelvir is widely used in scientific research for various applications, including:

    Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.

    Biology: Investigating the metabolic pathways and interactions of deuterium-labeled drugs in biological systems.

    Medicine: Developing new pharmaceuticals with improved pharmacokinetic and metabolic profiles.

    Industry: Enhancing the stability and efficacy of drugs through isotopic labeling

Mechanism of Action

Deunirmatrelvir exerts its effects by incorporating deuterium into drug molecules, which can alter their pharmacokinetic and metabolic profiles. The presence of deuterium can affect the rate of drug metabolism, leading to changes in the drug’s half-life, bioavailability, and overall efficacy. The molecular targets and pathways involved in these effects depend on the specific drug being studied .

Comparison with Similar Compounds

Properties

CAS No.

2861202-79-9

Molecular Formula

C23H32F3N5O4

Molecular Weight

501.5 g/mol

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2

InChI Key

LIENCHBZNNMNKG-USGSOOCSSA-N

Isomeric SMILES

[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H]

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Origin of Product

United States

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